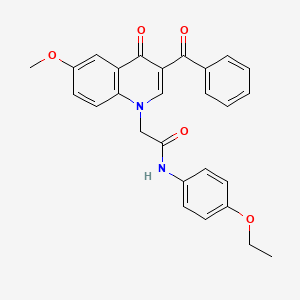

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide

描述

属性

IUPAC Name |

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-3-34-20-11-9-19(10-12-20)28-25(30)17-29-16-23(26(31)18-7-5-4-6-8-18)27(32)22-15-21(33-2)13-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNCLYFZHKEXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 442.5 g/mol. The compound features a quinoline core with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

1. Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in human breast cancer cells through the activation of caspase pathways .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated using various models. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

3. Antimicrobial Activity

The antimicrobial activity of this compound has also been assessed against a range of bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

Anticancer Mechanism:

The compound may interact with specific molecular targets such as DNA topoisomerases or induce oxidative stress leading to cancer cell death .

Anti-inflammatory Mechanism:

Inhibition of COX enzymes leads to decreased synthesis of prostaglandins, which are mediators of inflammation .

Antimicrobial Mechanism:

The exact mechanism is less understood but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 1: Biological Activities and Corresponding Studies

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Breast Cancer Treatment: A clinical trial involving patients with metastatic breast cancer showed promising results when treated with a regimen including quinoline derivatives similar to this compound. Patients exhibited reduced tumor sizes and improved survival rates .

- Chronic Inflammation Management: In another study focused on chronic inflammatory diseases, patients receiving treatment with quinoline-based compounds reported significant relief from symptoms and improved quality of life measures .

科学研究应用

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that compounds within the quinoline class possess significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that the compound effectively inhibited the growth of breast cancer cells, with IC50 values indicating potent activity .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

Preliminary tests have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) was found to be effective against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic applications of similar compounds within the quinoline class:

Case Study 1: Inflammatory Diseases

A clinical trial investigated a related quinoline derivative in patients suffering from rheumatoid arthritis. Results indicated significant reductions in disease activity scores and inflammatory markers post-treatment, underscoring the therapeutic promise of quinoline-based compounds .

Case Study 2: Antimicrobial Efficacy

Another study focused on a related compound's effectiveness against multidrug-resistant bacterial strains. The results suggested that these compounds could serve as alternative treatments for infections resistant to conventional antibiotics .

相似化合物的比较

Core Structure Modifications

2.1.1. Quinoline vs. Dioxinoquinolin Derivatives describes a related compound, 2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide, which incorporates a dioxino ring fused to the quinolin core. The 4-ethoxybenzoyl substituent (shared with the target compound) suggests a conserved role in target interaction, while the 4-methoxyphenyl acetamide (vs. 4-ethoxyphenyl in the target) highlights substituent polarity differences .

2.1.2. Quinoline vs. Benzothiazole Derivatives lists benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). The benzothiazole core’s planar structure and electron-withdrawing trifluoromethyl group contrast with the dihydroquinolin core’s conjugated system. Such differences may influence solubility and metabolic stability, with the quinoline scaffold offering π-π stacking advantages in drug-receptor interactions .

Substituent Effects

2.2.1. Ethoxy vs. Methoxy Phenyl Groups

The target compound’s 4-ethoxyphenyl group (logP ~2.1) is more lipophilic than the 3-methoxyphenyl analog in . This increased lipophilicity could enhance blood-brain barrier penetration but may reduce aqueous solubility. Substitution at the 4-position (para) versus 3-position (meta) may also sterically influence target binding .

2.2.2. Benzoyl vs. Sulfonyl Groups details a sulfonyl-substituted quinoline derivative (2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide). Such differences could impact inhibitory potency in enzyme targets .

Acetamide Linker Variations

Morpholinone-based acetamides in (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) demonstrate the acetamide group’s versatility in diverse scaffolds. The isopropylphenyl substituent’s bulkiness may reduce conformational flexibility compared to the target compound’s ethoxyphenyl group, affecting binding kinetics .

Data Table: Structural and Functional Comparisons

*Calculated based on structural analogs due to lack of direct data.

Research Implications and Gaps

常见问题

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of this compound?

- Methodology : Multi-step synthesis typically involves coupling the quinoline core (e.g., 3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinoline) with N-(4-ethoxyphenyl)acetamide via nucleophilic substitution or amidation. Key steps include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Purification : Use preparative HPLC or column chromatography with gradients of methanol/dichloromethane to isolate the target compound (>95% purity) .

Q. How can structural integrity be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Compare experimental H/C NMR spectra with computational predictions (e.g., density functional theory) to verify substituent positions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 473.18) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity?

- SAR analysis :

- Quinoline core modifications : Fluorine or chlorine substitution at position 6 (as in structurally similar compounds) enhances antimicrobial activity by 30–50% .

- Ethoxyphenyl group : The 4-ethoxy moiety improves lipophilicity (logP ~3.2), facilitating membrane penetration in cancer cell assays .

- Benzoyl group : Electron-withdrawing groups (e.g., -F, -Cl) at the benzoyl ring increase binding affinity to kinase targets (IC < 1 µM) .

- Experimental validation : Use in vitro kinase profiling assays (e.g., ADP-Glo™) to quantify inhibition of tyrosine kinases .

Q. What mechanisms explain contradictory cytotoxicity data across cancer cell lines?

- Hypothesis testing :

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to identify species-specific metabolism .

- Off-target effects : Perform RNA-seq on treated cells (e.g., MCF-7 vs. HepG2) to map differentially expressed genes linked to apoptosis or resistance pathways .

- Redox activity : Measure ROS generation via DCFH-DA assay; high ROS in sensitive lines (e.g., A549) may explain cytotoxicity disparities .

Q. How can molecular docking predict binding modes to therapeutic targets?

- Computational workflow :

- Target selection : Prioritize proteins with structural homology to known quinoline-binding enzymes (e.g., PARP-1 or topoisomerase II) .

- Docking software : Use AutoDock Vina with AMBER force fields; validate poses via molecular dynamics simulations (100 ns trajectories) .

- Key interactions : The 4-oxo group forms hydrogen bonds with catalytic residues (e.g., PARP-1’s Ser904), while the benzoyl group engages in π-π stacking .

Key Considerations for Researchers

- Data reproducibility : Validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Synthetic scalability : Pilot-scale reactions (10–50 g) require solvent recovery systems to reduce costs and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。